2,3,5-Tri-O-benzyl-beta-D-arabinofuranose

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 232028. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQUAXSCBJPECG-FXSWLTOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Utility of 2,3,5-tri-O-benzyl-beta-D-arabinofuranose

Abstract: This guide provides a comprehensive analysis of the chemical structure, properties, and synthetic applications of 2,3,5-tri-O-benzyl-beta-D-arabinofuranose. As a pivotal intermediate in carbohydrate chemistry, understanding its nuanced structural features is critical for researchers in drug development and glycobiology. This document elucidates the arabinofuranose core, the stereochemical implications of the β-D configuration, and the strategic role of benzyl ether protecting groups. We will explore its conformational analysis, spectroscopic signature, and its function as a precursor in the synthesis of complex glycans and nucleoside analogues.

Elucidation of the Core Structure

The nomenclature "this compound" precisely defines a complex monosaccharide derivative. A systematic deconstruction of this name reveals the foundational elements of its molecular architecture. The molecule's chemical formula is C₂₆H₂₈O₅, and it has a molecular weight of approximately 420.50 g/mol .[1][2][3][4]

The Arabinofuranose Scaffold

The foundation of the molecule is arabinofuranose , a pentose (five-carbon sugar) arranged in a five-membered ring structure known as a furanose ring. This ring consists of four carbon atoms and one oxygen atom. The numbering of the carbon atoms follows standard carbohydrate nomenclature, starting from the anomeric carbon (C1) adjacent to the ring oxygen.

Stereochemical Configuration: The β-D-Anomer

The prefixes "β" (beta) and "D" are crucial stereochemical descriptors:

-

D-Configuration: The "D" designation refers to the configuration at the stereocenter furthest from the anomeric carbon, which is C4 in arabinofuranose. In D-arabinose, the hydroxyl group at C4 is oriented on the same side as the hydroxyl group of D-glyceraldehyde in a Fischer projection.

-

β-Anomer: The "β" designation describes the stereochemistry at the anomeric carbon (C1). In the furanose ring, the C5 substituent (the -CH₂OBn group) serves as the reference point. The β configuration indicates that the hydroxyl group at C1 is cis (on the same face of the ring) to the C5 substituent. This contrasts with the α-anomer, where the C1 hydroxyl group would be trans to the C5 substituent. The anomeric hydroxyl group makes the molecule a hemiacetal.

The Strategic Role of Benzyl Protecting Groups

The name "2,3,5-tri-O-benzyl" specifies that the hydroxyl groups (-OH) originally present at carbons C2, C3, and C5 of D-arabinofuranose have been converted into benzyl ethers (-OCH₂Ph). This is achieved by reacting the sugar with a benzylating agent, such as benzyl bromide, in the presence of a base.[5]

The function of these benzyl groups is twofold:

-

Chemical Protection: They render the hydroxyl groups at C2, C3, and C5 chemically inert to a wide range of reaction conditions. This allows for selective chemical modification at the unprotected anomeric (C1) hydroxyl group.

-

Solubility Modification: The three bulky, nonpolar benzyl groups significantly increase the molecule's solubility in common organic solvents (e.g., dichloromethane, tetrahydrofuran), which is essential for performing reactions in non-aqueous media.

The single remaining free hydroxyl group at the anomeric C1 position is the key site of reactivity for this molecule, making it a valuable glycosyl donor for the synthesis of more complex carbohydrates and nucleosides.[3][6]

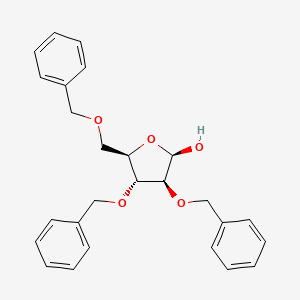

Caption: 2D structure of 2,3,5-tri-O-benzyl-β-D-arabinofuranose.

Conformational Analysis

Unlike rigid six-membered pyranose rings, five-membered furanose rings are conformationally flexible. They typically adopt non-planar "envelope" or "twist" conformations to minimize steric strain.

Furanose Ring Puckering

For arabinofuranose derivatives, the ring puckering is often described by pseudorotation parameters. A common conformation found for related structures is the C3-endo, C2-exo (N-type) twist conformation.[5] In this arrangement, the C3 atom is displaced above the plane defined by C1, O4, and C4, while the C2 atom is displaced below it. This specific puckering orients the substituents in a way that minimizes unfavorable steric interactions, particularly between the bulky benzyl groups. The exact conformation can be influenced by the solvent and by intermolecular interactions in the crystalline state.[5]

Spectroscopic and Physicochemical Properties

The identity and purity of this compound are confirmed through a combination of physical and spectroscopic methods.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₈O₅ | [1][2][3] |

| Molecular Weight | 420.50 g/mol | [1][3][4] |

| Appearance | White Powder / Crystalline Solid | [3][7] |

| CAS Number | 60933-68-8 | [1][3][7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Signature

NMR spectroscopy is the most powerful tool for confirming the structure and stereochemistry of this molecule. While a full analysis is complex, key features in the ¹³C NMR spectrum are diagnostic. For a related xylofuranose analogue, distinct signals are observed for the anomeric carbons (C1) of the α and β forms, typically around 95.9 ppm and 101.6 ppm, respectively.[5] The carbons bearing the benzyl groups (C2, C3, C5) and the carbons of the benzyl groups themselves (aromatic and benzylic -CH₂-) appear in characteristic regions of the spectrum.[5][6]

Synthesis and Application as a Synthetic Intermediate

2,3,5-tri-O-benzyl-D-arabinofuranose is not typically an end product but rather a crucial building block for more complex molecules.[6] Its synthesis and subsequent reactions are central to its utility.

Synthetic Strategies

The compound is generally prepared from commercially available D-arabinose. A common laboratory-scale synthesis involves a two-step process:

-

Fischer Glycosylation: D-arabinose is reacted with an alcohol (e.g., methanol) under acidic conditions to form a mixture of methyl arabinofuranosides and pyranosides.

-

Benzylation: The hydroxyl groups of the methyl glycoside are then protected using benzyl bromide (BnBr) and a strong base like sodium hydride (NaH).

-

Hydrolysis: The methyl glycoside at C1 is selectively cleaved under acidic conditions to yield the target hemiacetal, 2,3,5-tri-O-benzyl-D-arabinofuranose, as a mixture of α and β anomers which can then be separated.[5][6]

Caption: General synthetic workflow for 2,3,5-tri-O-benzyl-D-arabinofuranose.

Reactivity and Role in Glycosylation

The primary utility of this compound stems from the reactivity of its anomeric hydroxyl group. This hydroxyl can be converted into a good leaving group (e.g., a trichloroacetimidate, halide, or thioether), transforming the molecule into a "glycosyl donor." This activated donor can then react with a "glycosyl acceptor" (another molecule with a free hydroxyl group) to form a glycosidic bond. The synthesis of β-arabinofuranosides, which are components of the cell wall of Mycobacterium tuberculosis, is a particularly important application, though achieving high β-selectivity can be challenging.[8] The choice of protecting groups, activating agent, and reaction conditions is critical to controlling the stereochemical outcome of the glycosylation reaction.[8]

Conclusion

This compound is a molecule of significant strategic importance in synthetic organic chemistry. Its structure is a carefully designed interplay between the flexible furanose core, the defined D-stereochemistry, and the bulky, inert benzyl protecting groups. This arrangement isolates the reactivity to the anomeric C1 position, establishing the compound as a key building block for the stereoselective synthesis of oligosaccharides, nucleoside antibiotics, and other vital glycoconjugates. A thorough understanding of its structure and conformation is paramount for any researcher aiming to leverage its synthetic potential.

References

- 1. scbt.com [scbt.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | CymitQuimica [cymitquimica.com]

- 4. 2,3,5-Tri-O-benzyl-D-arabinofuranose | 160549-10-0 | MT05402 [biosynth.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-3-5-tri-O-benzyl-B-D-arabino-furanose [jinonpharma.com]

- 8. pubs.acs.org [pubs.acs.org]

2,3,5-tri-o-benzyl-beta-d-arabinofuranose chemical properties

An In-depth Technical Guide to 2,3,5-tri-O-benzyl-β-D-arabinofuranose: Properties, Synthesis, and Applications

Introduction

2,3,5-tri-O-benzyl-β-D-arabinofuranose is a pivotal protected monosaccharide derivative that serves as a cornerstone in modern carbohydrate chemistry and drug discovery. Its strategic placement of benzyl ether protecting groups on the 2, 3, and 5 hydroxyl positions of the arabinofuranose scaffold renders the anomeric hydroxyl group at position 1 uniquely available for stereoselective glycosylation reactions. This structural feature, combined with the stability of the benzyl ethers under a wide range of reaction conditions and their subsequent facile removal, makes it an indispensable building block for the synthesis of complex oligosaccharides, nucleoside analogues, and other glycoconjugates with significant biological activity. This guide provides an in-depth exploration of its chemical properties, synthesis, and key applications for researchers and professionals in the field.

Physicochemical Properties

The fundamental chemical and physical properties of 2,3,5-tri-O-benzyl-β-D-arabinofuranose are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | References |

| Molecular Formula | C₂₆H₂₈O₅ | [1][2][3] |

| Molecular Weight | 420.50 g/mol | [1][3] |

| CAS Number | 60933-68-8 | [3][4] |

| Appearance | White powder | [1] |

| Purity | ≥99% (TLC) | |

| Optical Activity | [α]20/D -9.0 to -1.5 °, c = 1% (w/v) in chloroform | |

| Storage Temperature | 2-8°C | [2] |

Synthesis Strategies

The synthesis of 2,3,5-tri-O-benzyl-β-D-arabinofuranose typically starts from the commercially available D-arabinose. A common and efficient method involves a two-step process: Fischer glycosylation followed by benzylation.[5][6] This approach is favored due to the accessibility of the starting material and the straightforward nature of the reactions.

Rationale Behind the Synthetic Route

The choice of a two-step synthesis involving an initial Fischer glycosylation to form a methyl arabinofuranoside is a strategic decision to control the anomeric stereochemistry and to protect the anomeric hydroxyl group temporarily. This allows for the subsequent benzylation of the remaining hydroxyl groups at positions 2, 3, and 5. The final step involves the hydrolysis of the methyl glycoside to liberate the anomeric hydroxyl group, yielding the target compound. An alternative strategy involves the synthesis via an allyl glycoside, which can be advantageous in certain contexts.[7]

Experimental Protocol: Synthesis from D-Arabinose

Step 1: Fischer Glycosylation of D-Arabinose

-

Suspend D-arabinose in methanol.

-

Add a catalytic amount of a strong acid, such as acetyl chloride or a sulfonic acid resin.

-

Stir the reaction mixture at a controlled temperature (e.g., 30°C) for several hours until the starting material is consumed (monitored by TLC).[8]

-

Neutralize the reaction with a basic resin and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl arabinofuranoside.

Step 2: Benzylation of Methyl Arabinofuranoside

-

Dissolve the crude methyl arabinofuranoside in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).[8]

-

Quench the reaction carefully with methanol and then water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl 2,3,5-tri-O-benzyl-α,β-D-arabinofuranoside.

Step 3: Hydrolysis of the Methyl Glycoside

-

Dissolve the purified methyl 2,3,5-tri-O-benzyl-α,β-D-arabinofuranoside in a mixture of glacial acetic acid and aqueous hydrochloric acid.[8]

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) for several hours.[8]

-

Cool the reaction to room temperature and neutralize with a base, such as an aqueous solution of potassium hydroxide.[8]

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the final product by column chromatography or recrystallization to obtain 2,3,5-tri-O-benzyl-β-D-arabinofuranose.

Caption: Synthetic workflow for 2,3,5-tri-O-benzyl-β-D-arabinofuranose.

Key Chemical Transformations

The utility of 2,3,5-tri-O-benzyl-β-D-arabinofuranose lies in its reactivity, particularly at the anomeric center, and the ability to deprotect the benzyl ethers.

Glycosylation Reactions

The free hydroxyl group at the anomeric position makes this compound an excellent glycosyl donor for the stereoselective formation of glycosidic bonds. The outcome of the glycosylation is highly dependent on the reaction conditions, including the choice of glycosyl acceptor, promoter, and solvent.

Experimental Protocol: A Representative Glycosylation Reaction

-

Dissolve 2,3,5-tri-O-benzyl-β-D-arabinofuranose and the glycosyl acceptor in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Add a suitable promoter, such as N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid (e.g., silver trifluoromethanesulfonate), at a low temperature (e.g., -78°C).[9]

-

Stir the reaction mixture at low temperature and allow it to warm gradually to room temperature.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Quench the reaction with a solution of sodium thiosulfate.

-

Dilute the mixture with an organic solvent, wash with aqueous sodium bicarbonate and brine, dry, and concentrate.

-

Purify the resulting glycoside by column chromatography.

Caption: Generalized glycosylation reaction scheme.

Deprotection of Benzyl Ethers

The removal of the benzyl protecting groups is a crucial final step in many synthetic sequences to unveil the free hydroxyl groups of the arabinofuranose moiety. While catalytic hydrogenolysis is a common method, it may not be suitable for substrates with other reducible functional groups.[10] An alternative mild method involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation.[10]

Experimental Protocol: Photochemical Deprotection with DDQ

-

Dissolve the benzylated arabinofuranoside derivative in acetonitrile.

-

Add an excess of DDQ to the solution.

-

Irradiate the reaction mixture with a long-wavelength UV lamp (e.g., 365 nm) at room temperature.[10]

-

Monitor the reaction by TLC. The reaction's progress is indicated by the consumption of the starting material.

-

Upon completion, concentrate the reaction mixture.

-

Purify the deprotected product by column chromatography to remove the DDQ byproducts.

Applications in Medicinal Chemistry and Glycoscience

2,3,5-tri-O-benzyl-β-D-arabinofuranose is a vital intermediate in the synthesis of a wide array of biologically active molecules.[]

-

Nucleoside Analogues: It serves as a precursor for the synthesis of various nucleoside analogues with potential antiviral (including anti-HIV) and anticancer activities.[7][]

-

Oligosaccharide Synthesis: This compound is extensively used in the stereoselective synthesis of oligosaccharides and other complex carbohydrates.[1] These synthesized oligosaccharides are crucial for studying carbohydrate-protein interactions and for the development of carbohydrate-based vaccines and therapeutics.

-

Enzyme Inhibitors: It has been utilized in the synthesis of isosteric phosphonate analogues of fructose 2,6-bisphosphate, which are known to inhibit fructose bisphosphatase.[] Additionally, it is a stereoselective analog that can inhibit human maltase glucoamylase.[1]

References

- 1. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | CymitQuimica [cymitquimica.com]

- 2. 2,3,5-Tri-O-benzyl-D-arabinofuranose | 160549-10-0 | MT05402 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. usbio.net [usbio.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]

The Synthetic Cornerstone: A Technical Guide to 2,3,5-Tri-O-benzyl-β-D-arabinofuranose (CAS 60933-68-8) for Advanced Drug Development

This guide provides an in-depth technical overview of 2,3,5-Tri-O-benzyl-β-D-arabinofuranose, a pivotal intermediate in the synthesis of a significant class of therapeutic agents. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, characterization, and strategic application of this compound, moving beyond a simple recitation of facts to explore the rationale behind its synthetic utility.

Introduction: The Strategic Importance of a Protected Arabinofuranose

2,3,5-Tri-O-benzyl-β-D-arabinofuranose (CAS 60933-68-8) is a protected monosaccharide that serves as a critical building block in the multi-step synthesis of various nucleoside analogs.[1][] Its core value lies in the strategic placement of benzyl ether protecting groups on the hydroxyl moieties of the arabinose sugar. This protection renders the sugar stable to a wide range of reaction conditions, allowing for selective modifications at the anomeric carbon (C1), which is essential for the formation of the glycosidic bond with a nucleobase. The choice of benzyl groups is deliberate; they are relatively robust yet can be removed under specific, mild conditions, typically through catalytic hydrogenation, without compromising the integrity of the final, often sensitive, nucleoside analog. This strategic protection is fundamental to its role as a key intermediate in the development of therapeutics for formidable diseases such as cancer and viral infections, including HIV.[1][]

Chemical Profile and Physicochemical Properties

A comprehensive understanding of the chemical and physical properties of 2,3,5-Tri-O-benzyl-β-D-arabinofuranose is paramount for its effective handling, reaction optimization, and purification.

| Property | Value | Reference |

| CAS Number | 60933-68-8 | [] |

| Molecular Formula | C₂₆H₂₈O₅ | [] |

| Molecular Weight | 420.50 g/mol | [] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Purity | ≥99% (HPLC/TLC) | [3][4] |

| Storage Temperature | +2 to +8 °C | [4] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 2,3,5-Tri-O-benzyl-β-D-arabinofuranose is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. One established and convenient route proceeds from the readily available starting material, L-arabinose, via an allyl glycoside intermediate.[5] This method offers a practical approach for laboratory-scale synthesis.

Synthesis Workflow

References

- 1. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | CymitQuimica [cymitquimica.com]

- 4. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose, 50 g, CAS No. 60933-68-8 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3,5-Tri-O-benzyl-D-arabinofuranose: Synthesis, Characterization, and Application

Introduction

In the landscape of modern medicinal chemistry and glycobiology, the strategic manipulation of carbohydrate scaffolds is paramount to the development of novel therapeutics. Among the vast arsenal of synthetic building blocks, protected monosaccharides stand out for their utility and versatility. This guide provides an in-depth technical examination of 2,3,5-Tri-O-benzyl-D-arabinofuranose , a pivotal intermediate in the synthesis of a wide range of bioactive molecules, including nucleoside analogues that form the backbone of numerous antiviral and anticancer agents.

This document moves beyond a simple recitation of facts, offering a nuanced perspective grounded in practical laboratory experience. We will explore not only the "what" and "how" but also the critical "why" that governs the synthetic strategies, purification protocols, and analytical validation of this essential carbohydrate derivative. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical properties, synthesis, and profound impact on therapeutic innovation.

Molecular Profile and Physicochemical Properties

2,3,5-Tri-O-benzyl-D-arabinofuranose is a derivative of the pentose sugar D-arabinose. The furanose (five-membered ring) form is stabilized, and three of its hydroxyl groups are masked by benzyl ethers. This "protection" is the key to its synthetic utility.

The Strategic Importance of Benzyl Protecting Groups

The choice of benzyl ethers as protecting groups is a deliberate and strategic one, rooted in decades of carbohydrate chemistry.

-

Robustness: Benzyl ethers are exceptionally stable to a wide range of reaction conditions, including acidic and basic hydrolysis, oxidation, and many organometallic reagents. This stability allows for selective chemical transformations at other positions of the sugar, primarily the anomeric (C1) hydroxyl group.

-

Orthogonality: The true power of a protecting group lies in its selective removal. Benzyl groups are typically cleaved under neutral conditions via catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C). This process, known as hydrogenolysis, is highly efficient and clean. The conditions are orthogonal to those used to remove many other common protecting groups (e.g., acid-labile silyl ethers or base-labile acyl groups), enabling complex, multi-step synthetic sequences.

-

Lipophilicity: The introduction of three phenyl rings significantly increases the molecule's lipophilicity. This is a practical advantage, as it improves solubility in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene), simplifying reaction workups and purification by silica gel chromatography.

A summary of the key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 420.50 g/mol | |

| Molecular Formula | C₂₆H₂₈O₅ | |

| CAS Number | 60933-68-8 (for β-anomer) | |

| Appearance | White to off-white powder or crystals | |

| Storage Temperature | 2–8 °C | |

| IUPAC Name | (2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |

| InChI Key | NAQUAXSCBJPECG-FXSWLTOZSA-N |

Synthesis and Purification

The synthesis of 2,3,5-tri-O-benzyl-D-arabinofuranose is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. The most common and reliable strategies commence from commercially available D-arabinose.

Methodology 1: The Classical Three-Step Approach

This widely-used strategy involves the formation of a methyl glycoside, followed by exhaustive benzylation, and finally, hydrolysis of the methyl glycoside to liberate the anomeric hydroxyl group. This sequence ensures that the anomeric position is temporarily blocked, allowing the other hydroxyls to be benzylated.

Caption: Classical three-step synthesis of the target compound.

Experimental Protocol:

-

Step 1: Fischer Glycosylation.

-

Suspend D-arabinose in anhydrous methanol (MeOH).

-

Add a catalytic amount of a strong acid (e.g., acetyl chloride, sulfuric acid, or an acidic resin). The reaction of acetyl chloride with methanol in situ generates HCl, a common choice.

-

Heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction and neutralize the acid with a base (e.g., sodium bicarbonate or a basic resin).

-

Remove the solvent under reduced pressure. The resulting crude product is a mixture of methyl arabinofuranoside anomers and some pyranoside forms, which is often used directly in the next step without extensive purification. Causality: The Fischer glycosylation is an equilibrium-driven reaction that favors the formation of the thermodynamically stable five- and six-membered ring glycosides. Using methanol as the solvent drives the reaction toward the methyl glycoside product.

-

-

Step 2: Exhaustive Benzylation.

-

Dissolve the crude methyl arabinoside in an anhydrous polar aprotic solvent, typically N,N-dimethylformamide (DMF).

-

Cool the solution in an ice bath (0 °C).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. NaH is a strong, non-nucleophilic base that deprotonates the free hydroxyl groups to form alkoxides.

-

After stirring for a period to allow for complete deprotonation, add benzyl bromide (BnBr) dropwise. This is an exothermic reaction and requires careful temperature control.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully by the slow addition of methanol, followed by water.

-

Extract the product into an organic solvent like ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the crude tribenzylated methyl glycoside. Causality: The use of a strong base like NaH ensures complete deprotonation of all hydroxyl groups, driving the Williamson ether synthesis to completion for exhaustive benzylation. DMF is an ideal solvent as it is polar enough to dissolve the reagents but does not interfere with the reaction.

-

-

Step 3: Anomeric Hydrolysis.

-

Dissolve the purified methyl 2,3,5-tri-O-benzyl-D-arabinofuranoside in a mixture of acetic acid and aqueous HCl.

-

Heat the mixture (e.g., 80-100 °C) for several hours, monitoring the disappearance of the starting material by TLC.

-

Upon completion, cool the mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent, dry, and concentrate. Causality: The acidic conditions are specifically chosen to cleave the more labile anomeric acetal (the methyl glycoside) while leaving the robust benzyl ethers on the rest of the sugar ring intact.

-

Purification

The final crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is used for elution. The increased lipophilicity from the benzyl groups allows for efficient separation from any polar, partially benzylated, or unreacted starting materials. The final product appears as a mixture of α and β anomers at the C1 position.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure and purity of 2,3,5-tri-O-benzyl-D-arabinofuranose. A combination of spectroscopic and chromatographic techniques provides a self-validating system of quality control.

| Technique | Purpose | Expected Result |

| ¹H NMR | Structural confirmation and anomeric ratio | Aromatic protons (δ 7.2-7.4 ppm), benzyl CH₂ (δ 4.4-4.8 ppm), sugar backbone protons (δ 3.5-5.5 ppm). Distinct signals for α and β anomeric protons. |

| ¹³C NMR | Carbon skeleton confirmation | Aromatic carbons (δ 127-138 ppm), anomeric carbons (δ 95-105 ppm), sugar backbone carbons (δ 68-88 ppm), benzyl CH₂ (δ ~72-74 ppm). |

| Mass Spec. | Molecular weight verification | ESI-MS: [M+Na]⁺ at m/z 443.5. HRMS should match the calculated exact mass of C₂₆H₂₈O₅Na. |

| TLC/HPLC | Purity assessment | TLC: A single spot (or two very close spots for anomers) with a typical Rf of 0.3-0.5 in 3:1 Hexanes:EtOAc. HPLC: Purity should be ≥99%. |

Interpreting NMR Spectra

-

¹H NMR: The most informative region is the anomeric proton (H-1). The β-anomer typically shows the H-1 proton as a small coupling constant (J ≈ 1-2 Hz), while the α-anomer has a larger coupling constant (J ≈ 4-5 Hz). The large cluster of signals between 7.2 and 7.4 ppm corresponds to the 15 aromatic protons of the three benzyl groups. The benzylic methylene protons (OCH₂) appear as a series of doublets and singlets between 4.4 and 4.8 ppm. The remaining sugar protons (H-2 to H-5) are found in the crowded region between 3.5 and 4.3 ppm.

-

¹³C NMR: The anomeric carbon (C-1) is the most downfield of the sugar carbons, typically appearing between 95 ppm (α-anomer) and 102 ppm (β-anomer). The carbons bearing the benzyl ethers (C-2, C-3, C-5) and the ring carbon C-4 appear in the 68-88 ppm range. The benzylic carbons (OCH₂) are typically found around 72-74 ppm, while the aromatic carbons show signals in the 127-138 ppm region.

Applications in Drug Development and Research

The primary value of 2,3,5-tri-O-benzyl-D-arabinofuranose lies in its role as a versatile precursor for nucleoside analogues, which are cornerstones of antiviral and anticancer therapies. The free anomeric hydroxyl group is the reactive handle for coupling with nucleobases.

Caption: General pathway from the title compound to a nucleoside drug.

Key Therapeutic Targets:

-

Antiviral Agents: Arabinose-based nucleosides, such as Vidarabine (Ara-A), were among the first antiviral drugs. The arabinofuranose sugar mimics the natural deoxyribose but the 2'-hydroxyl is in the 'up' (arabino) configuration, which disrupts viral DNA polymerase activity. The synthesis of these drugs often begins with a protected arabinofuranose derivative.

-

Anticancer Agents: Nelarabine is a chemotherapy drug used to treat T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma. It is a prodrug of arabinosylguanine (Ara-G), which is incorporated into the DNA of cancer cells, leading to the inhibition of DNA synthesis and apoptosis. The chemical synthesis of Nelarabine and related compounds relies on precursors like 2,3,5-tri-O-benzyl-D-arabinofuranosyl chloride, which is derived from the title compound.

-

Synthesis of Complex Glycans: Beyond nucleosides, this compound is used in the stereoselective synthesis of oligosaccharides and other complex carbohydrates for research in glycobiology and immunology.

Conclusion

2,3,5-Tri-O-benzyl-D-arabinofuranose is far more than a simple chemical; it is an enabling tool for complex molecular construction. Its molecular weight of 420.50 g/mol and well-defined structure, characterized by robust benzyl ether protecting groups, make it an ideal and reliable intermediate for multi-step syntheses. The logical choice of these protecting groups ensures stability and allows for selective deprotection, a cornerstone of modern synthetic chemistry. As researchers continue to push the boundaries of drug discovery, the demand for versatile and high-purity building blocks like 2,3,5-tri-O-benzyl-D-arabinofuranose will remain critical, solidifying its place as an indispensable component in the development of life-saving therapeutics.

solubility of 2,3,5-tri-o-benzyl-beta-d-arabinofuranose in organic solvents

An In-depth Technical Guide to the Solubility of 2,3,5-tri-O-benzyl-beta-D-arabinofuranose in Organic Solvents

Introduction: The Significance of a Protected Sugar's Solubility

This compound is a key intermediate in the field of carbohydrate chemistry and drug discovery.[1] As a derivative of D-arabinose, a naturally occurring pentose, its hydroxyl groups at the 2, 3, and 5 positions are protected by bulky, non-polar benzyl groups. This strategic protection leaves the anomeric hydroxyl group at the C1 position available for stereoselective glycosylation reactions, making it an invaluable building block for the synthesis of complex oligosaccharides, nucleoside analogues, and other carbohydrate-based therapeutics.[1][2]

The efficacy of this compound in any synthetic route is fundamentally governed by its solubility in organic solvents. Solubility dictates the choice of reaction media, the conditions for purification via chromatography, and the methods for crystallization and isolation of final products. A thorough understanding of its solubility profile is, therefore, not merely academic but a critical prerequisite for its successful application in research and development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this important compound, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and its Implications for Solubility

The solubility of a compound is a direct consequence of its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound (Molecular Formula: C₂₆H₂₈O₅, Molecular Weight: 420.5 g/mol ) is characterized by a central polar arabinofuranose ring and three large, non-polar benzyl ether groups.[1][3]

-

Hydrophobic Benzyl Groups: The three benzyl groups (C₆H₅CH₂-) are the dominant feature of the molecule. These aromatic moieties are non-polar and hydrophobic, contributing to significant van der Waals interactions. They create a large non-polar surface area, which favors solubility in non-polar or moderately polar organic solvents.

-

Polar Core and Free Hydroxyl Group: The furanose ring itself contains ether linkages, contributing to some polarity. More importantly, the free hydroxyl group at the anomeric carbon (C1) is a polar, hydrogen-bond-donating group. This single hydroxyl group provides a site for interaction with polar, protic solvents.

This amphiphilic nature—a predominantly hydrophobic exterior with a small, localized polar region—results in a nuanced solubility profile. The general principle of "like dissolves like" provides a foundational framework for predicting its solubility. The large non-polar character imparted by the benzyl groups suggests that the compound will be more soluble in non-polar and moderately polar aprotic solvents than in highly polar or protic solvents.

Solubility Profile in Common Organic Solvents

The following table summarizes the solubility of this compound in a range of organic solvents commonly used in synthesis and purification. The data is compiled from chemical supplier information, implicit data from published synthetic procedures, and predictions based on the molecular structure.

| Solvent | Solvent Type | Predicted/Observed Solubility | Rationale & References |

| Dichloromethane (DCM) | Halogenated | Freely Soluble | A moderately polar aprotic solvent. Its ability to engage in dipole-dipole interactions and its relatively low polarity make it an excellent solvent for this compound. It is commonly used as a solvent in reactions and for chromatographic purification of benzylated sugars.[4][5] |

| Chloroform (CHCl₃) | Halogenated | Freely Soluble (>10 mg/mL) | Similar to DCM, its polarity is well-suited for dissolving the compound. A concentration of 1% w/v (10 mg/mL) has been explicitly reported for optical rotation measurements, confirming high solubility.[6] |

| Ethyl Acetate (EtOAc) | Ester | Soluble | A moderately polar aprotic solvent. It is frequently used in combination with less polar solvents like hexanes or petroleum ether for flash chromatography of this compound, indicating good solubility.[5][7] |

| Tetrahydrofuran (THF) | Ether | Soluble | A polar aprotic ether that is a good solvent for a wide range of organic compounds. Its ability to dissolve this compound is demonstrated by its use in synthetic procedures involving the parent compound, 9-(2,3,5-tri-O-benzyl-β-D-arabinofuranosyl)adenine.[2] |

| Toluene | Aromatic Hydrocarbon | Soluble to Sparingly Soluble | A non-polar aprotic solvent. The aromatic nature of toluene can interact favorably with the benzyl groups of the solute via π-stacking, promoting solubility. |

| Acetone | Ketone | Soluble | A polar aprotic solvent. Its polarity is suitable for dissolving the benzylated sugar, though it is less commonly used as a reaction solvent for this specific compound compared to halogenated solvents. |

| Methanol (MeOH) | Polar Protic | Soluble | A polar protic solvent. While the large non-polar groups limit solubility in highly polar environments, the free anomeric hydroxyl group can hydrogen bond with methanol, and the overall polarity of methanol is low enough to accommodate the benzyl groups. Explicitly stated as "Soluble in methanol".[8][9][10] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules. It is used as a solvent for the benzylation of related sugars.[7] |

| Hexanes / Petroleum Ether | Aliphatic Hydrocarbon | Sparingly Soluble to Insoluble | Very non-polar solvents. While used as a co-solvent in chromatography to modulate polarity, the compound is unlikely to be highly soluble in these solvents alone due to the polarity of the furanose core and the free hydroxyl group.[5][7] |

| Water | Polar Protic | Insoluble | The overwhelming hydrophobic character of the three benzyl groups prevents dissolution in water, despite the presence of a single hydroxyl group.[11][12] |

Authoritative Protocol for Thermodynamic Solubility Determination

For drug development and many research applications, determining the thermodynamic or equilibrium solubility is crucial as it represents the true solubility of a compound in a given medium at equilibrium.[1][13] The "shake-flask" method is the gold standard for this measurement and is recommended by regulatory bodies such as the USP and ICH.[14][15][16][17] The following protocol is a self-validating system for the accurate determination of solubility.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (powder form)[16]

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps and PTFE-lined septa

-

Orbital shaker with temperature control

-

Analytical balance (readable to at least 0.01 mg)

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Validated HPLC method for quantification (with a suitable UV detector, as the benzyl groups provide a strong chromophore)

Step-by-Step Methodology

-

Preparation of the Sample:

-

Add an excess amount of solid this compound to a glass vial. An excess is confirmed by the presence of undissolved solid throughout the experiment. A starting point is to add approximately 5-10 mg of solid to 1-2 mL of the solvent.

-

Precisely add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

-

Agitate the samples at a moderate speed (e.g., 100-150 rpm) to ensure continuous mixing of the solid with the solvent without creating a vortex.[15]

-

The key to this protocol is ensuring equilibrium is reached. This must be validated by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <5% difference).[15][18] For poorly soluble compounds, equilibrium may take longer to achieve.[1]

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 30 minutes) to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is critical to remove all undissolved microparticles. It is advisable to discard the first few drops of the filtrate to saturate any potential binding sites on the filter.

-

-

Analysis and Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the pre-validated HPLC calibration curve.

-

Analyze the diluted sample by HPLC.

-

Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

-

Validation and Controls:

-

Perform each solubility determination in at least triplicate to ensure reproducibility.[15]

-

Prepare a calibration curve for the compound in each solvent to be tested.

-

Confirm the chemical stability of the compound in the solvent over the duration of the experiment by analyzing a standard solution stored under the same conditions.[16]

-

Conclusion

This compound exhibits a solubility profile dominated by its large hydrophobic benzyl groups, rendering it highly soluble in common moderately polar and non-polar aprotic organic solvents such as dichloromethane, chloroform, and ethyl acetate. Its solubility in polar protic solvents like methanol is moderate, facilitated by the presence of a single anomeric hydroxyl group. A comprehensive understanding of these solubility characteristics, underpinned by robust experimental determination using standardized protocols like the shake-flask method, is essential for optimizing its use in the synthesis of complex carbohydrates and advancing drug development programs.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. admescope.com [admescope.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound CAS#: 60933-68-8 [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 16.5 Properties of Monosaccharides | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. who.int [who.int]

- 16. database.ich.org [database.ich.org]

- 17. researchgate.net [researchgate.net]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Senior Application Scientist's Guide to 2,3,5-Tri-O-benzyl-D-arabinofuranose: Commercial Availability, Synthesis, and Application in Drug Discovery

For researchers, medicinal chemists, and drug development professionals embarking on the synthesis of novel nucleoside analogs, the strategic selection of protected carbohydrate intermediates is paramount. Among these, 2,3,5-Tri-O-benzyl-D-arabinofuranose stands out as a critical building block, prized for its role in constructing the arabinose core found in a variety of antiviral and anticancer agents. This guide provides an in-depth technical overview of its commercial availability, key quality attributes, a reliable synthetic protocol, and its pivotal applications in contemporary drug discovery.

Commercial Availability and Supplier Landscape

2,3,5-Tri-O-benzyl-D-arabinofuranose is readily available from a range of fine chemical suppliers, catering to both small-scale research and larger developmental needs. The compound is typically offered as a white to off-white solid. It is important for researchers to be aware of the different CAS numbers which may denote specific anomers or anomeric mixtures.

A summary of prominent suppliers and their typical offerings is presented below:

| Supplier | Typical Quantities Offered | Representative Pricing (USD) | CAS Number(s) Cited |

| P212121 | 5 g, 10 g, 25 g, 50 g, 100 g | $121.79 (5 g) | 160549-10-0, 37776-25-3 |

| Biosynth Carbosynth | 5 g, 25 g | $105.00 (5 g) | 37776-25-3 |

| Iris Biotech GmbH | 5 g, 25 g, 100 g | $256.50 (5 g) | 37776-25-3 |

| Thermo Scientific | 1 g | $53.00 (1 g) | Not specified |

| Carl ROTH | 5 g, 10 g, 25 g, 50 g | €1,815.70 (50 g) | 60933-68-8 (β-anomer) |

| BOC Sciences | Custom | Inquiry-based | 60933-68-8 (β-anomer) |

Pricing and availability are subject to change and should be confirmed with the respective suppliers.

Understanding the Chemical Identity: CAS Numbers and Anomers

A point of potential confusion for researchers is the existence of multiple CAS numbers for this compound. This arises from the stereochemistry at the anomeric carbon (C1).

The Enduring Sentinel: A Technical Guide to Benzyl Protecting Groups in Carbohydrate Synthesis

<

Abstract

In the intricate world of carbohydrate chemistry, where a multitude of hydroxyl groups with similar reactivities present a formidable synthetic challenge, the judicious use of protecting groups is paramount.[1] Among the arsenal of protective moieties, the benzyl group stands out as a robust and versatile tool, indispensable for the construction of complex oligosaccharides and glycoconjugates.[2][3] This technical guide provides an in-depth exploration of the multifaceted role of benzyl protecting groups, from their fundamental properties and methods of installation to their profound influence on glycosylation stereoselectivity and advanced deprotection strategies. Tailored for researchers, scientists, and drug development professionals, this document synthesizes established principles with field-proven insights to offer a comprehensive resource for navigating the complexities of modern carbohydrate synthesis.

Introduction: The Benzyl Group as a Cornerstone of Glycochemistry

Carbohydrates are characterized by a dense arrangement of hydroxyl groups, necessitating a strategic approach to differentiate them during multi-step syntheses.[1] Protecting groups serve as temporary masks, allowing for regioselective modification of the carbohydrate scaffold.[4] The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functionalities.

The benzyl (Bn) ether fulfills these criteria admirably, making it one of the most frequently employed "permanent" protecting groups in oligosaccharide synthesis.[2][5] Its stability under both acidic and basic conditions provides a wide synthetic window for subsequent transformations.[2][6][7] This guide will delve into the core applications of benzyl groups, including their role as simple ethers and as part of the more complex benzylidene acetals.

Installation of Benzyl Ethers: Methodologies and Mechanistic Considerations

The primary method for the formation of benzyl ethers is the Williamson ether synthesis, an SN2 reaction between an alkoxide and a benzyl halide.[8][9]

Classical Benzylation under Basic Conditions

The most common protocol involves the deprotonation of the carbohydrate's hydroxyl group with a strong base, such as sodium hydride (NaH), followed by the addition of benzyl bromide (BnBr) or benzyl chloride (BnCl).[10][11]

Mechanism of Base-Mediated Benzylation:

Caption: Williamson ether synthesis for benzyl protection.

While effective, the use of a strong base like NaH can sometimes lead to side reactions, such as acyl group migration.[12] For more sensitive substrates or when regioselectivity is desired, milder bases like silver oxide (Ag₂O) can be employed.[7]

Benzylation under Acidic and Neutral Conditions

For substrates that are unstable in the presence of strong bases, alternative methods have been developed. Benzyl trichloroacetimidate, activated by a catalytic amount of a Lewis or Brønsted acid (e.g., trifluoromethanesulfonic acid, TMSOTf), allows for benzylation under acidic conditions.[7] More recently, reagents like 2-benzyloxy-1-methylpyridinium triflate have enabled benzylation under neutral conditions.[7]

The Benzylidene Acetal: A Versatile Tool for Diol Protection and Manipulation

The benzylidene acetal is a crucial protecting group in carbohydrate chemistry, formed by the reaction of a 1,2- or 1,3-diol with benzaldehyde.[4][13] It is particularly useful for the simultaneous protection of the 4- and 6-hydroxyl groups of hexopyranosides, forming a thermodynamically favored six-membered ring.[4][14]

Formation of a 4,6-O-Benzylidene Acetal:

References

- 1. tutorchase.com [tutorchase.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. Benzyl ethers make excellent protecting groups according to the g... | Study Prep in Pearson+ [pearson.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CN107365334B - Process for benzylation of monoglycosides - Google Patents [patents.google.com]

- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 13. Benzylidene acetal - Wikipedia [en.wikipedia.org]

- 14. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for 2,3,5-tri-O-benzyl-beta-D-arabinofuranose, a critical intermediate in the synthesis of various biologically active molecules, including nucleoside analogues and oligosaccharides. Understanding the chemical stability of this compound is paramount for ensuring the integrity of research and the quality of downstream products. This document outlines the intrinsic stability of the molecule, potential degradation pathways, and provides field-proven protocols for its handling, storage, and stability assessment.

Physicochemical Properties and Intrinsic Stability

This compound is a white to off-white crystalline powder.[1][2] Its molecular formula is C₂₆H₂₈O₅, with a molecular weight of 420.50 g/mol .[3][4][5][6] The presence of the three benzyl ether protecting groups renders the molecule significantly less polar than its parent arabinofuranose, making it soluble in organic solvents such as chloroform and methanol.[4][7]

The core stability of this compound is governed by the robustness of the benzyl ether linkages and the furanose ring system. Benzyl ethers are generally stable to a wide range of reaction conditions, which is why they are extensively used as protecting groups in carbohydrate chemistry.[8] However, they are susceptible to cleavage under specific conditions, which dictates the handling and storage protocols for this compound. The molecule is considered stable under normal, ambient conditions.[2]

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₈O₅ | [3][4][6] |

| Molecular Weight | 420.50 g/mol | [3][4][5] |

| Appearance | White to off-white powder | [1][2] |

| Storage Temperature | 2-8°C | [4][7][9] |

| Solubility | Soluble in methanol | [7] |

Potential Degradation Pathways

The degradation of this compound can be initiated by several factors, including exposure to strong acids, oxidizing agents, and conditions conducive to hydrogenolysis. Understanding these pathways is crucial for designing appropriate stability studies and for preventing unwanted degradation during its use in synthesis.

Acid-Catalyzed Hydrolysis

While generally stable to mild acidic conditions, prolonged exposure to strong acids can lead to the cleavage of the benzyl ether linkages, yielding the corresponding debenzylated arabinofuranose and benzyl alcohol. The furanoside linkage is also susceptible to acid hydrolysis, which can lead to the opening of the sugar ring.

Oxidative Degradation

Strong oxidizing agents can attack the benzylic positions of the protecting groups.[1] This can lead to the formation of benzaldehyde and benzoic acid derivatives, along with the deprotected sugar. The anomeric hydroxyl group can also be oxidized. A safety data sheet for the compound specifically lists strong oxidizing agents as incompatible materials.[2] Hazardous decomposition products under fire conditions include carbon monoxide and carbon dioxide, indicative of oxidative breakdown at high temperatures.[2]

Hydrogenolysis

The benzyl ether groups are readily cleaved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst).[3][10] This is a common deprotection strategy in synthetic chemistry but represents a degradation pathway if the compound is inadvertently exposed to such conditions.

Caption: Major degradation pathways for this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended:

-

Temperature: The compound should be stored in a refrigerator at 2-8°C .[4][7][9]

-

Atmosphere: Containers should be tightly sealed and stored in a dry environment to protect from moisture.[2][7]

-

Inert Atmosphere: For long-term storage, particularly for high-purity reference standards, storing under an inert atmosphere (e.g., argon or nitrogen) can further mitigate oxidative degradation.

-

Handling: When handling the compound, wear appropriate personal protective equipment, including gloves and safety glasses.[2][5] Avoid generating dust.[2]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[4][11][12][13] This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions.

Objective

To evaluate the intrinsic stability of this compound and to identify its degradation products under hydrolytic, oxidative, and photolytic stress conditions.

Materials

-

This compound

-

HPLC grade methanol, acetonitrile, and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-Performance Liquid Chromatograph (HPLC) with a UV or photodiode array (PDA) detector

-

pH meter

-

Photostability chamber

Experimental Workflow

Caption: Workflow for the forced degradation study of the compound.

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.

-

Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Dissolve a known weight of the stressed solid in methanol to obtain a 1 mg/mL solution.

-

Control Sample: Keep a portion of the stock solution at 2-8°C, protected from light.

-

-

Sample Analysis:

-

At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acidic and basic samples with an equivalent amount of NaOH and HCl, respectively.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Development of a Stability-Indicating Analytical Method

A crucial aspect of stability testing is the use of a validated analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products.[14][15]

Method Characteristics

-

Specificity: The method must be able to resolve the peak of this compound from any potential degradation products and process impurities.

-

Accuracy and Precision: The method should provide accurate and precise measurements of the compound's concentration.

-

Linearity and Range: The method should demonstrate a linear response over a defined concentration range.

-

Robustness: The method should be insensitive to small, deliberate variations in method parameters.

Recommended Technique: HPLC

High-Performance Liquid Chromatography (HPLC) is the most suitable technique for developing a stability-indicating method for this compound due to its high resolving power and sensitivity.[14] The presence of benzyl groups allows for sensitive UV detection.

Conclusion

This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under harsh acidic, basic, and oxidative conditions, as well as by catalytic hydrogenolysis. For optimal stability, the compound should be stored at 2-8°C in a dry, dark environment. A well-designed forced degradation study is essential for understanding its stability profile and for the development of a robust, stability-indicating analytical method, which is a prerequisite for its use in GMP-compliant synthetic processes and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose 60933-68-8 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmtech.com [pharmtech.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. cdn.usbio.net [cdn.usbio.net]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

- 12. biopharminternational.com [biopharminternational.com]

- 13. sgs.com [sgs.com]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 15. bioprocessintl.com [bioprocessintl.com]

Navigating the Synthesis Landscape: A Technical Guide to 2,3,5-tri-O-benzyl-beta-D-arabinofuranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2,3,5-tri-O-benzyl-beta-D-arabinofuranose, a key intermediate in carbohydrate chemistry and drug discovery. As a Senior Application Scientist, this document moves beyond a simple safety data sheet to offer practical insights into its handling, reactivity, and application, ensuring both safety and experimental success.

Core Characteristics and Safety Profile

This compound is a white to off-white crystalline powder.[1] Its structure, featuring three benzyl ether protecting groups, renders it stable under a range of conditions, yet allows for selective deprotection, a cornerstone of modern oligosaccharide synthesis.[1] Understanding its physical and chemical properties is the first step toward safe and effective utilization.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₈O₅ | [1][2] |

| Molecular Weight | 420.50 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Soluble in methanol |

Hazard Identification and Precautionary Measures

While not classified as acutely toxic, appropriate handling is paramount to minimize exposure and ensure a safe laboratory environment. The primary hazards are associated with inhalation of the powder and direct contact with skin and eyes.

| Hazard | GHS Classification | Precautionary Statement |

| Inhalation | May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation. |

| Skin Contact | May cause mild irritation. | Wear protective gloves (e.g., nitrile). |

| Eye Contact | May cause irritation. | Wear safety glasses with side shields or goggles. |

| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. |

Handling, Storage, and Disposal: A Protocol for Safety

Adherence to proper laboratory protocols is essential when working with this compound. The following workflows provide a systematic approach to its management in a research setting.

Standard Handling Workflow

The following diagram outlines the essential steps for safely handling the compound from receipt to use in an experiment.

Caption: Standard workflow for handling this compound.

Emergency Procedures: Spill Management

In the event of a spill, a calm and methodical response is crucial to prevent exposure and contamination.

Caption: Emergency procedure for a solid chemical spill.

Application in Synthesis: A Practical Perspective

The benzyl ether groups of this compound are key to its utility. They are stable to a wide variety of reaction conditions, allowing for transformations at other positions of the sugar. This "protecting group strategy" is fundamental in the multi-step synthesis of complex oligosaccharides and nucleoside analogues.

Representative Experimental Protocol: Glycosylation

The following is a representative, generalized protocol for a glycosylation reaction using a protected arabinofuranose derivative as a glycosyl donor. This illustrates a common application for this class of compounds.

Objective: To couple the protected arabinofuranose with a glycosyl acceptor to form a disaccharide.

Materials:

-

This compound (or a suitable derivative)

-

Glycosyl acceptor (e.g., a partially protected monosaccharide)

-

Anhydrous dichloromethane (DCM)

-

Activating agent (e.g., N-iodosuccinimide (NIS) and silver trifluoromethanesulfonate (AgOTf))

-

Molecular sieves (4Å)

Procedure:

-

Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), combine the this compound derivative, the glycosyl acceptor, and activated 4Å molecular sieves in anhydrous DCM.

-

Equilibration: Stir the mixture at room temperature for 30-60 minutes to ensure an anhydrous environment.

-

Cooling: Cool the reaction mixture to the appropriate temperature (e.g., -78°C) using a dry ice/acetone bath.

-

Activation: Add the activating agents (e.g., NIS and a catalytic amount of AgOTf) to the cooled mixture. The reaction is often light-sensitive, so it is advisable to wrap the flask in aluminum foil.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench by adding a few drops of a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate solution).

-

Work-up: Allow the mixture to warm to room temperature. Filter through a pad of celite to remove the molecular sieves, washing with DCM. The combined organic filtrate is then washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired disaccharide.

The benzyl groups can be removed in a later step, typically by catalytic hydrogenolysis (e.g., H₂, Pd/C), to yield the deprotected oligosaccharide.

Reactivity and Incompatibilities

The primary reactivity of this compound is centered around the anomeric hydroxyl group and the benzyl ether protecting groups.

-

Anomeric Hydroxyl Group: This group can be activated to form a glycosidic bond, as described in the protocol above.

-

Benzyl Ethers: While generally stable, these groups can be cleaved under specific conditions:

-

Catalytic Hydrogenolysis: The most common method for deprotection, using hydrogen gas and a palladium catalyst (Pd/C).

-

Strong Lewis Acids: Can cleave benzyl ethers, but this is less common and can affect other functional groups.

-

Oxidizing Agents: Strong oxidizing agents should be avoided as they can oxidize the benzyl groups.

-

Incompatible Materials:

-

Strong oxidizing agents

-

Strong acids

Hazardous Decomposition Products:

-

Under combustion, it will produce carbon monoxide (CO) and carbon dioxide (CO₂).

Conclusion

This compound is a valuable tool for the synthesis of complex carbohydrates and nucleosides. Its effective use hinges on a thorough understanding of its properties and a commitment to safe handling practices. By integrating the principles of protecting group chemistry with rigorous safety protocols, researchers can confidently and successfully employ this versatile building block in their drug discovery and development efforts.

References

discovery and history of arabinofuranose derivatives

An In-Depth Technical Guide: The Arabinofuranose Scaffold: From Foundational Discovery to Modern Therapeutics

Abstract

Arabinofuranose, a five-carbon sugar existing in a five-membered ring form, represents a fascinating and vital scaffold in biochemistry and drug development. While its pyranose counterpart is thermodynamically more stable, the furanose form is prevalent in key biological structures, particularly in the cell walls of plants and pathogenic microorganisms like Mycobacterium tuberculosis. This guide provides a comprehensive exploration of the discovery, history, and evolving significance of arabinofuranose derivatives. We will traverse the foundational stereochemical work of Emil Fischer, delve into the critical role of arabinofuranose in the mycobacterial cell wall, analyze the mechanism of the landmark drug ethambutol, and survey the synthetic and enzymatic strategies developed to access these complex molecules for therapeutic applications, including antiviral and immunomodulatory agents. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this crucial class of carbohydrates.

Chapter 1: The Foundational Era: Discovery and Structural Elucidation

The story of arabinofuranose begins not in a modern laboratory, but with the analysis of a natural plant gum. The monosaccharide arabinose was first isolated from gum arabic, from which it derives its name.[1][2][3] Initially, its structure was a mystery, a puzzle that would be solved by the unparalleled work of Emil Fischer in the late 19th century.

Emil Fischer and the Dawn of Stereochemistry

Emil Fischer's research into the structure of sugars, for which he was awarded the Nobel Prize in 1902, was a monumental achievement in organic chemistry.[4] Using a combination of simple chemical reactions and brilliant deductive reasoning, Fischer unraveled the complex stereochemistry of glucose and other monosaccharides, including arabinose.[5] His work was predicated on the van't Hoff-Le Bel theory of the tetrahedral carbon atom, which posited that carbon atoms bonded to four different substituents are chiral.

Fischer employed several key reactions to determine the relative configuration of the chiral centers in arabinose:

-

Kiliani-Fischer Synthesis: This reaction elongates the carbon chain of an aldose by one carbon. When applied to D-arabinose, it produces a mixture of two new hexoses, D-glucose and D-mannose.[6] This established a direct structural relationship between the five-carbon arabinose and the six-carbon glucose.

-

Wohl Degradation (and later Ruff Degradation): This method shortens the carbon chain of an aldose by one carbon. Degradation of D-glucose yields D-arabinose, confirming the stereochemical configuration of three of its chiral centers.[4]

-

Oxidation to Aldaric Acids: Oxidation of both the aldehyde and the primary alcohol groups of an aldose forms a dicarboxylic acid (an aldaric acid). The optical activity of the resulting aldaric acid provided crucial clues about the molecule's internal symmetry. The fact that oxidizing arabinose produced an optically active arabinaric acid allowed Fischer to deduce the specific arrangement of its hydroxyl groups.[5]

Through this logical and systematic approach, Fischer correctly proposed the stereochemical structure of arabinose, a feat accomplished with only the most basic analytical tools like polarimetry and melting point analysis.[5]

The Furanose Form and Natural Prevalence

While we often draw sugars in their linear Fischer projection, in solution, they exist predominantly as cyclic hemiacetals. For a pentose like arabinose, this can be a six-membered pyranose ring or a five-membered furanose ring. For most sugars, the "D" enantiomer is the most common in nature. Arabinose is a notable exception; L-arabinose is far more abundant than D-arabinose and is a key component of biopolymers like hemicellulose and pectin in plant cell walls.[1][7]

Furthermore, it is the kinetically favored, less stable furanose ring form that is the biologically active building block for these critical polysaccharides, not the more stable pyranose form.[8] This structural preference has profound implications for the biology of plants and the pathogenicity of microorganisms, setting the stage for the discovery of arabinofuranose-targeted therapeutics.

Chapter 2: The Biological Significance of Arabinofuranose Polysaccharides

The incorporation of arabinofuranose into complex polysaccharides is a recurring theme in biology, from the structural framework of plants to the defensive wall of one of humanity's most persistent pathogens.

In the Plant Kingdom

In plants, L-arabinofuranose is a vital constituent of the cell wall, contributing to its structural integrity and flexibility. It is found in:

-

Pectins: Specifically in the side chains of rhamnogalacturonan I.[8][9]

-

Hemicelluloses: Such as glucuronoarabinoxylans.[8]

-

Arabinogalactan Proteins (AGPs): A diverse class of glycoproteins involved in various developmental processes.[9][10]

The biosynthesis of these polymers relies on nucleotide sugar precursors. In plants, UDP-D-Xylose is converted to UDP-L-Arabinose by enzymes like UDP-D-xylose 4-epimerase.[9] Subsequently, specific mutases convert the pyranose form (UDP-L-Arap) into the furanose form (UDP-L-Araf), which is the substrate used by arabinosyltransferases to build the polysaccharide chains within the Golgi apparatus.[8] The remodeling of these arabinan chains by enzymes like α-L-arabinofuranosidases is also crucial for plant growth and development.[11][12]

The Mycobacterial Cell Wall: An Achilles' Heel

The cell wall of Mycobacterium tuberculosis (Mtb) is a unique and complex structure, essential for the bacterium's survival and a primary determinant of its virulence.[13] It is composed of a core mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[14][15] Two major polysaccharides within this wall are rich in D-arabinofuranose (D-Araf), a form absent in mammals, making its biosynthetic pathway an ideal target for selective drug action.[14][16]

-

Arabinogalactan (AG): This highly branched polysaccharide acts as a covalent linker, attaching the outer mycolic acid layer to the peptidoglycan.[14][17][18] The arabinan portion of AG consists of a complex arrangement of α(1→5), α(1→3), and β(1→2) linked D-Araf residues.[15][19]

-

Lipoarabinomannan (LAM): This large glycolipid is anchored in the plasma membrane and extends through the cell wall. It plays a critical role in the host-pathogen interaction, modulating the host immune response.[14][18]

The synthesis of these vital arabinans depends on a specific lipid-linked sugar donor, decaprenylmonophosphoryl-D-arabinose (DPA), and a series of specialized arabinofuranosyltransferases (Afts).[15][19] The absolute requirement for this pathway for mycobacterial viability led directly to the discovery of one of the most important anti-tuberculosis drugs.

Chapter 3: Ethambutol: A Paradigm of Targeted Drug Action

The discovery of Ethambutol in 1961 was a landmark event in the treatment of tuberculosis.[][21] It is a first-line bacteriostatic agent that works by specifically disrupting the synthesis of the arabinan components of the Mtb cell wall.[][22]